![molecular formula C5H8ClF2N B13346453 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13346453.png)
6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Difluoro-2-azabicyclo[310]hexane hydrochloride is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride typically involves the intramolecular cyclopropanation of alpha-diazoacetates. This reaction is catalyzed by transition metals such as ruthenium (Ru) or cobalt (Co) to form the bicyclic structure . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve batch processes where the key synthetic step is the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This method allows for the production of the compound on a multigram scale, making it feasible for various applications.
化学反応の分析
Types of Reactions
6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the nitrogen atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-azabicyclohexane derivatives, while reduction can produce partially or fully reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals
作用機序
The mechanism of action of 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
- 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Uniqueness
6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
特性
分子式 |
C5H8ClF2N |
|---|---|
分子量 |
155.57 g/mol |
IUPAC名 |
6,6-difluoro-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C5H7F2N.ClH/c6-5(7)3-1-2-8-4(3)5;/h3-4,8H,1-2H2;1H |
InChIキー |
NUJAJXBZUPQACZ-UHFFFAOYSA-N |
正規SMILES |
C1CNC2C1C2(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


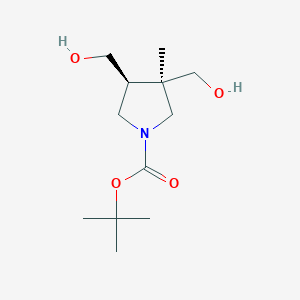
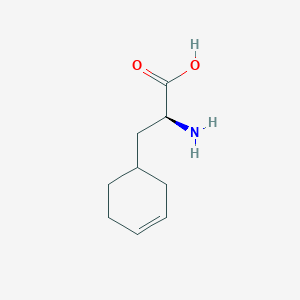
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)
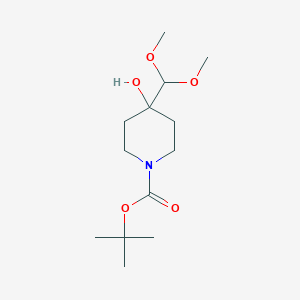

![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)



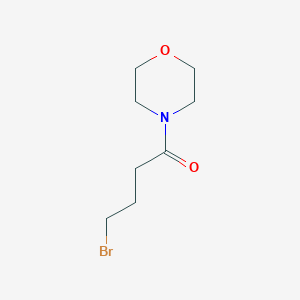
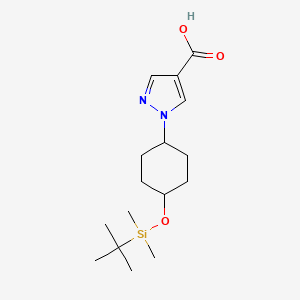
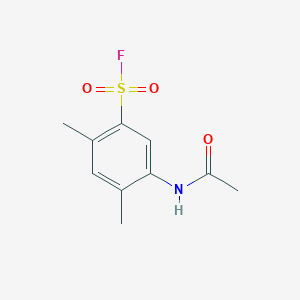
![2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13346446.png)

